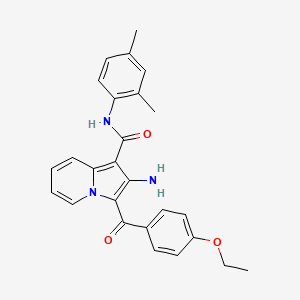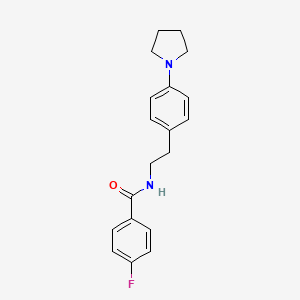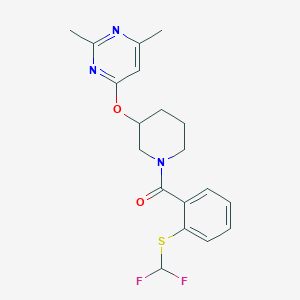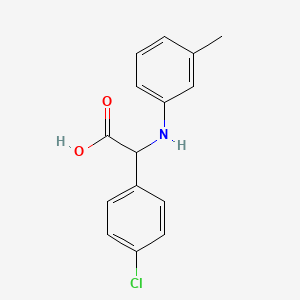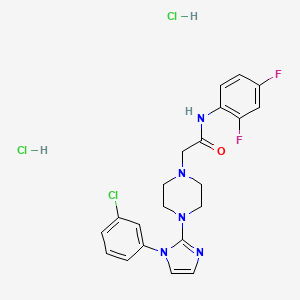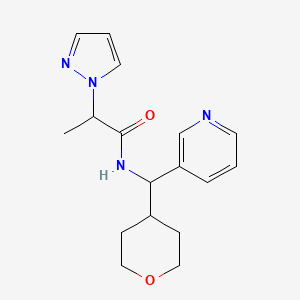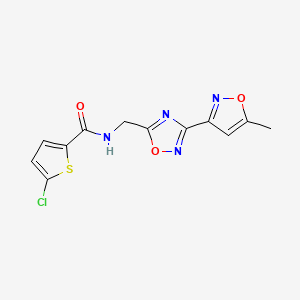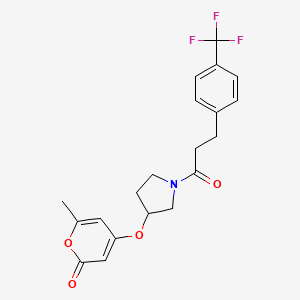
6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is an intriguing organic compound that has drawn attention in various fields due to its distinctive structure and diverse applications. With a complex arrangement of pyrrolidinyl and pyranyl moieties, it presents multiple functional groups, making it a valuable target for synthetic and analytical chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves a multi-step process:
Formation of the Pyrrolidin-3-yl Oxy Intermediate: : This involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under appropriate conditions to form the intermediate.
Attachment of the Propanoyl Group: : The intermediate reacts with propionyl chloride in the presence of a base to form the propanoyl derivative.
Cyclization to Form the Pyranyl Ring: : Finally, the pyranone moiety is introduced through a cyclization reaction involving the propanoyl pyrrolidinyl intermediate and methyl acetoacetate under acidic conditions.
Industrial Production Methods
Industrial-scale production often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This involves using more efficient catalysts, scaling up the reaction apparatus, and employing automated processes to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the methyl group or the pyrrolidinyl ring, leading to the formation of various oxidized derivatives.
Reduction: : The pyranone and propanoyl groups can be reduced under suitable conditions, producing alcohols or amines as major products.
Substitution: : The trifluoromethyl phenyl ring is susceptible to electrophilic aromatic substitution, while the pyrrolidinyl group can undergo nucleophilic substitution.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the functional group being targeted but generally involve strong acids, bases, or electrophiles.
Major Products Formed
The major products are varied, including hydroxyl derivatives, reduced amines, and substituted aromatic compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has broad applications across several scientific domains:
Chemistry: : Its complex structure makes it a suitable model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It serves as a potential lead compound in drug discovery due to its bioactive moieties.
Medicine: : There is potential for therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
Molecular Targets and Pathways Involved
The compound's mechanism of action largely depends on its application:
In biological systems: , it might act by inhibiting or activating specific enzymes or receptors, modulating biochemical pathways.
In chemical reactions: , it acts as a reagent or intermediate, facilitating various transformations due to its reactive functional groups.
Comparaison Avec Des Composés Similaires
Highlighting Its Uniqueness
Compared to other pyrrolidinyl and pyranyl derivatives, this compound is unique due to the presence of the trifluoromethyl phenyl group, which significantly influences its reactivity and biological activity.
List of Similar Compounds
6-Methyl-4-((1-(3-(4-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
6-Methyl-4-((1-(3-(4-chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
6-Methyl-4-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Each of these similar compounds has slight variations in their phenyl groups, leading to differences in their reactivity and applications.
Propriétés
IUPAC Name |
6-methyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4/c1-13-10-17(11-19(26)27-13)28-16-8-9-24(12-16)18(25)7-4-14-2-5-15(6-3-14)20(21,22)23/h2-3,5-6,10-11,16H,4,7-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJONMFCOQPXQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
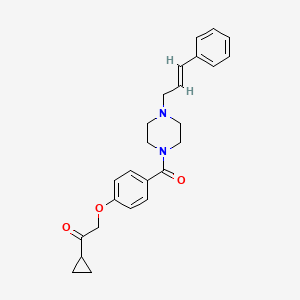
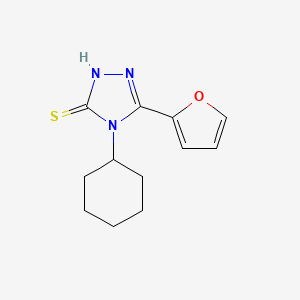
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
![dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2386105.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)

![5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one](/img/structure/B2386114.png)
